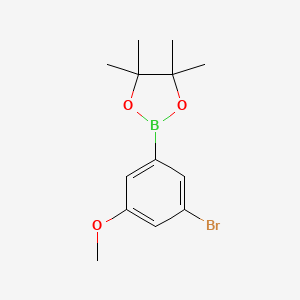

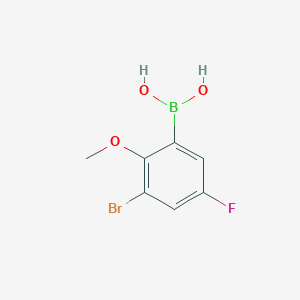

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. These compounds are significant in organic synthesis and pharmaceutical applications due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using this method . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation . Although the specific synthesis of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

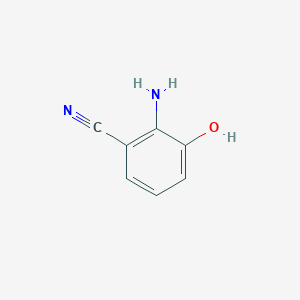

Molecular Structure Analysis

Boronic acids, such as 3-bromophenylboronic acid, have been studied using various experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the molecular structure, vibrational modes, and electronic properties of boronic acid derivatives. The molecular structure is characterized by the boron atom's coordination with two hydroxyl groups and an alkyl substituent, which in the case of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid, would include bromo, fluoro, and methoxy functional groups.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki cross-coupling reactions to form biphenyls and other aromatic compounds . The halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, is another example of the chemical reactivity of these compounds . Additionally, boronic acids can undergo regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates . These reactions highlight the chemical versatility of boronic acids in forming various functionalized organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as nitro or fluoro, can enhance the boronic acid's ability to bind diols . The pKa values, solubility, and stability of boronic acids can vary significantly depending on their substitution pattern. The experimental and computational studies provide valuable data on these properties, which are essential for the practical application of boronic acids in chemical synthesis and material science .

Aplicaciones Científicas De Investigación

“(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and are used in a wide range of chemical reactions .

In addition, boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

- Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .

- Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

- Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .

- Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

Safety And Hazards

Propiedades

IUPAC Name |

(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHKJRKYBGAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584480 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

CAS RN |

352525-85-0 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)